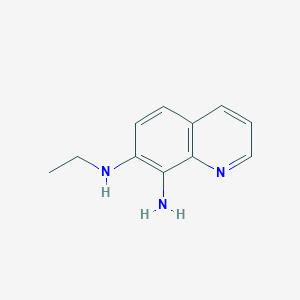

8-Amino-7-ethylaminoquinoline

Description

8-Amino-7-methylquinoline (CAS: 5470-82-6) is a quinoline derivative featuring an amino group at the 8-position and a methyl substituent at the 7-position. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . It is utilized in pharmaceutical and agrochemical research as a building block for more complex molecules, owing to its electron-rich aromatic system and functional group versatility .

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-N-ethylquinoline-7,8-diamine |

InChI |

InChI=1S/C11H13N3/c1-2-13-9-6-5-8-4-3-7-14-11(8)10(9)12/h3-7,13H,2,12H2,1H3 |

InChI Key |

VZLQKCRWBBPQGE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C2=C(C=CC=N2)C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and physicochemical differences between 8-Amino-7-methylquinoline and related compounds:

Key Research Findings and Functional Implications

Reactivity and Applications: 8-Amino-7-methylquinoline: The amino group enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., Buchwald-Hartwig amination) and metal coordination. Its methyl group stabilizes the aromatic system via steric and electronic effects . 8-Aminoquinoline: Lacks the methyl substituent, resulting in lower steric hindrance and higher solubility in polar solvents. Widely used as a ligand in catalysis and fluorescence probes . Halogenated Derivatives (Cl, Br): 8-Chloro- and 8-bromo-quinolines exhibit enhanced electrophilic substitution reactivity. These groups serve as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura) . 7-Methyl-8-nitroquinoline: The nitro group is a precursor for amino derivatives via reduction (e.g., catalytic hydrogenation). Nitro-substituted quinolines are intermediates in antibiotic synthesis .

Physicochemical Properties: Boiling Points: 8-Aminoquinoline has a boiling point of 164–174°C under reduced pressure (19–26 mm Hg), while halogenated derivatives (e.g., 8-bromo-7-methylquinoline) are typically solids at room temperature due to higher molecular weights . Solubility: Amino and methoxy groups improve aqueous solubility compared to halogenated or nitro derivatives. For example, 8-chloro-7-methoxyquinoline is sparingly soluble in water but soluble in organic solvents like dichloromethane .

Synthetic Challenges: The synthesis of 8-Amino-7-methylquinoline requires precise control to avoid over-reduction or side reactions, whereas halogenated derivatives demand careful handling of toxic reagents like chlorine gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.